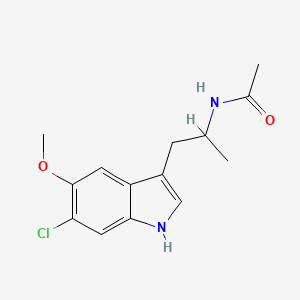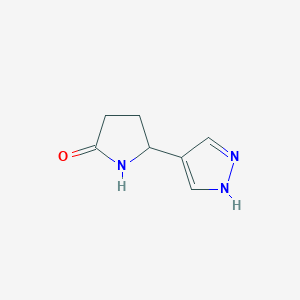
2,2'-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol is a chemical compound that belongs to the class of fluorenes It is characterized by the presence of a nitro group at the 7th position of the fluorene ring and two diethanol groups attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol typically involves the nitration of fluorene followed by the introduction of diethanolamine. The reaction conditions for the nitration step often include the use of concentrated nitric acid and sulfuric acid as catalysts. The subsequent reaction with diethanolamine is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the diethanol moiety can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethanol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol can be compared with other similar compounds, such as:
2,2’-((9H-Fluoren-9-yl)methoxy)carbonyl)azanediyl)diacetic acid: This compound also contains a fluorene moiety but differs in its functional groups and applications.
7-Nitro-9H-fluoren-2-amine: Similar in structure but lacks the diethanol groups, leading to different chemical properties and reactivity.
2,7-Dichloro-9H-fluorene-based compounds: These compounds have different substituents on the fluorene ring, resulting in distinct chemical behaviors and uses.
Eigenschaften
CAS-Nummer |
6295-76-7 |
|---|---|
Molekularformel |
C17H18N2O4 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-(7-nitro-9H-fluoren-2-yl)amino]ethanol |
InChI |
InChI=1S/C17H18N2O4/c20-7-5-18(6-8-21)14-1-3-16-12(10-14)9-13-11-15(19(22)23)2-4-17(13)16/h1-4,10-11,20-21H,5-9H2 |
InChI-Schlüssel |
OXZABCVRBCCCID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)

![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)










